WGZ946T9TP

Description

WGZ946T9TP (referred to as "title compound 9" in patent CN202110544668.2) is a heterocyclic compound with the IUPAC name 2-(3,5-dichloro-4-((1-(3-chlorophenyl)-6-oxo-1,6-dihydropyridin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile. Its synthesis involves a five-step process:

Preparation of intermediate 9d using 4Å molecular sieves, copper acetate, and solvents .

Reduction of 9d with iron powder and ammonium chloride to yield 9e .

Reaction of 9e with sodium nitrite and (2-cyanoacetyl)carbamic acid ethyl ester to form 9f .

Cyclization of 9f under acetic acid and sodium acetate conditions to obtain this compound .

Purification via column chromatography .

Structural confirmation was achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Propriétés

IUPAC Name |

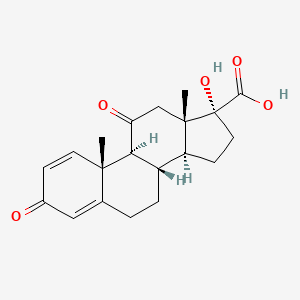

(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5/c1-18-7-5-12(21)9-11(18)3-4-13-14-6-8-20(25,17(23)24)19(14,2)10-15(22)16(13)18/h5,7,9,13-14,16,25H,3-4,6,8,10H2,1-2H3,(H,23,24)/t13-,14-,16+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPHCYUBONNNJN-ZHCMNPPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(=O)C3C(C1CCC2(C(=O)O)O)CCC4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)O)O)CCC4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78261-67-3 | |

| Record name | (17alpha)-17-Hydroxy-3,11-dioxoandrosta-1,4-diene-17-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078261673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (17.ALPHA.)-17-HYDROXY-3,11-DIOXOANDROSTA-1,4-DIENE-17-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGZ946T9TP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Analyse Des Réactions Chimiques

WGZ946T9TP undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.

Applications De Recherche Scientifique

WGZ946T9TP has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool for understanding biological processes. In industry, it can be used in the production of various chemical products or as a component in specialized materials.

Mécanisme D'action

The mechanism of action of WGZ946T9TP involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Hypothesized Impact of Structural Differences :

- The 3-chlorophenyl group in this compound may enhance lipophilicity and π-π stacking interactions compared to the smaller isopropyl group in compound 10.

- Compound 10’s isopropyl substituent could improve metabolic stability due to reduced steric hindrance.

Broader Chemical Context: Compounds from Diverse Studies

Benzo[b]thiophene Derivatives (CAS 7312-10-9)

- Structure : 7-Bromobenzo[b]thiophene-2-carboxylic acid (C₉H₅BrO₂S) .

- Key Properties: Molecular weight: 257.10 CYP1A2 inhibition (vs. This compound: unknown CYP interactions) . Solubility: 0.24 mg/mL .

- Comparison : While structurally distinct, both this compound and this compound feature halogenated aromatic systems, which are common in drug design for target binding.

Boronic Acid Derivatives (CAS 1046861-20-4)

- Structure : (3-Bromo-5-chlorophenyl)boronic acid (C₆H₅BBrClO₂) .

- Key Properties: Molecular weight: 235.27 No CYP inhibition (vs. This compound: undetermined) . Log P (octanol-water partition coefficient): 2.15 (indicative of moderate lipophilicity) .

- Comparison: Boronic acids are often used in Suzuki-Miyaura cross-coupling reactions, unlike this compound’s triazine-pyridinone scaffold.

Data Tables

Notes on Limitations

- Direct comparative data (e.g., IC₅₀ values, toxicity profiles) for this compound and its analogs are unavailable in the provided sources.

- Structural inferences are based on substituent chemistry; experimental validation is required to confirm hypothesized properties.

Activité Biologique

Overview of Biological Activity Assessment

Biological activity refers to the effects a compound has on living organisms, which can include a wide range of interactions such as cytotoxicity, enzyme inhibition, and modulation of metabolic pathways. The evaluation of biological activity typically involves various in vitro and in vivo assays designed to assess these effects.

Key Assays for Evaluating Biological Activity

-

Cytotoxicity Assays : These assays measure the ability of a compound to induce cell death or inhibit cell growth.

- Dye Exclusion Methods : Such as Trypan blue, which assess plasma membrane integrity.

- Metabolic Activity Assays : Using tetrazolium salts (e.g., MTT assay) to evaluate mitochondrial function.

-

Cell Viability and Proliferation :

- Crystal Violet Assay : Measures cell proliferation based on staining.

- Colony Formation Assays : Assess the ability of cells to grow into colonies after treatment.

-

Cell Cycle and Apoptosis Analysis :

- Flow Cytometry : Utilizes propidium iodide (PI) to analyze cell cycle distribution and apoptosis.

- TUNEL Assay : Detects DNA fragmentation indicative of apoptosis.

- Enzyme Inhibition Assays : Measure the ability of compounds to inhibit specific enzymes, such as tyrosine phosphatase or dipeptidyl peptidase IV (DPP4), which are critical in metabolic regulation.

Example Data Table for Biological Activity Assessment

| Assay Type | Principle | Detection Method | Advantages | Disadvantages |

|---|---|---|---|---|

| Cytotoxicity | Measures cell death or growth inhibition | Colorimetric, Fluorescent | High throughput; quantitative | May not differentiate between necrosis and apoptosis |

| Cell Viability | Evaluates metabolic activity | MTT, XTT | Simple; widely used | Requires careful handling of reagents |

| Apoptosis Detection | Identifies apoptotic cells | Annexin V/PI staining | Specific for early apoptosis | Requires flow cytometry equipment |

| Enzyme Inhibition | Measures inhibition of enzyme activity | Colorimetric, Fluorometric | Direct measurement of activity | May require specific substrate |

Case Studies and Research Findings

While specific case studies on "WGZ946T9TP" are not available, general findings from similar compounds can inform potential research directions:

- Natural Compounds : Research has shown that natural compounds often exhibit synergistic effects when combined with other bioactive substances, enhancing their overall efficacy in biological systems .

- Microfluidic Devices in Assays : The use of microfluidic devices allows for more physiologically relevant testing conditions, improving the accuracy of cytotoxicity assessments compared to traditional static assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.